molecular formula C14H18N2O2 B11267174 N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide

Cat. No.: B11267174
M. Wt: 246.30 g/mol
InChI Key: HZBRFTDCQTWZKO-UHFFFAOYSA-N
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Description

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide is a synthetic organic compound belonging to the class of quinoline derivatives. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes a quinoline ring system, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the Biginelli reaction, which is a multicomponent reaction, can be employed to synthesize tetrahydroquinoline derivatives . This reaction typically involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free conditions and eco-friendly catalysts, can also be applied to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinoline-2,4-dione derivatives, while reduction can produce tetrahydroquinoline derivatives .

Mechanism of Action

The mechanism of action of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide can be compared with other quinoline derivatives, such as:

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)butanamide

InChI

InChI=1S/C14H18N2O2/c1-3-4-13(17)15-11-6-7-12-10(9-11)5-8-14(18)16(12)2/h6-7,9H,3-5,8H2,1-2H3,(H,15,17)

InChI Key

HZBRFTDCQTWZKO-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)C

Origin of Product

United States

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